molecular formula C7H4ClFO3 B1660843 5-Chloro-3-fluoro-2-hydroxybenzoic acid CAS No. 844503-43-1

5-Chloro-3-fluoro-2-hydroxybenzoic acid

Cat. No. B1660843
M. Wt: 190.55
InChI Key: OKJLACJZUTVMDW-UHFFFAOYSA-N
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Description

“5-Chloro-3-fluoro-2-hydroxybenzoic acid” is a chemical compound with the CAS Number: 844503-43-1 . It has a molecular weight of 190.56 . The IUPAC name for this compound is 5-chloro-3-fluoro-2-hydroxybenzoic acid .


Molecular Structure Analysis

The InChI code for “5-Chloro-3-fluoro-2-hydroxybenzoic acid” is 1S/C7H4ClFO3/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,10H, (H,11,12) . This indicates the positions of the chlorine, fluorine, and hydroxy groups on the benzoic acid ring .


Physical And Chemical Properties Analysis

The melting point of “5-Chloro-3-fluoro-2-hydroxybenzoic acid” is between 173-175°C . The compound is solid at room temperature .

Scientific Research Applications

Plant Disease Resistance

Salicylic acid derivatives, including those fluorinated or chlorinated at the 3- and/or 5-position, have been evaluated for their role in inducing plant defenses against pathogens, particularly in the systemic acquired resistance (SAR) pathway. Research demonstrates that certain derivatives can induce more pathogenesis-related (PR) proteins than salicylic acid itself, highlighting their potential as new plant protection agents against diseases like tobacco mosaic virus (TMV) (Silverman et al., 2005).

Organic Synthesis

Derivatives of 5-Chloro-3-fluoro-2-hydroxybenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, serve as versatile building blocks in the synthesis of various heterocyclic compounds. These compounds are crucial for drug discovery, offering pathways to synthesize benzimidazoles, benzotriazoles, and other nitrogenous cycles significant in pharmaceutical research (Křupková et al., 2013).

Environmental Science

Research on the degradation and behavior of parabens in aquatic environments provides insights into the fate of these common preservatives, which share structural similarities with 5-Chloro-3-fluoro-2-hydroxybenzoic acid. Understanding the persistence, biodegradability, and potential formation of halogenated by-products of such compounds is vital for assessing environmental impacts and the efficacy of water treatment processes (Haman et al., 2015).

Biochemistry and Cellular Studies

Fluorinated benzothiazole molecules, related to 5-Chloro-3-fluoro-2-hydroxybenzoic acid, have shown promise in anticancer research due to their selective toxicity against tumor cells. Cytochrome P450 enzymes have been identified as key players in the bioactivation of these compounds, leading to their antitumor efficacy. This highlights the potential of halogenated benzothiazoles and related compounds in the development of new cancer therapies (Wang & Guengerich, 2012).

Safety And Hazards

The safety information for “5-Chloro-3-fluoro-2-hydroxybenzoic acid” indicates that it should be handled with care. It is recommended to avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep container tightly closed .

properties

IUPAC Name

5-chloro-3-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJLACJZUTVMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741196
Record name 5-Chloro-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-hydroxybenzoic acid

CAS RN

844503-43-1
Record name 5-Chloro-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-fluoro-2-hydroxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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